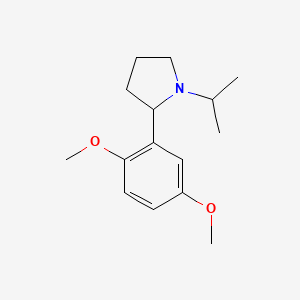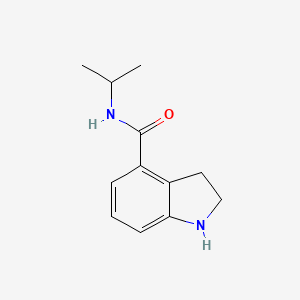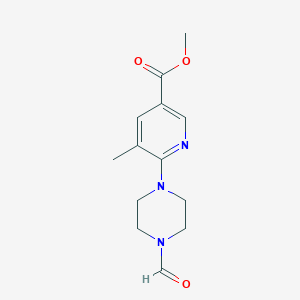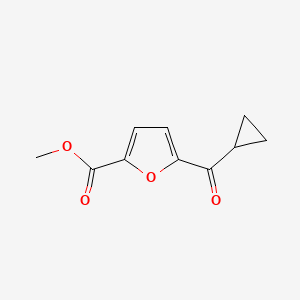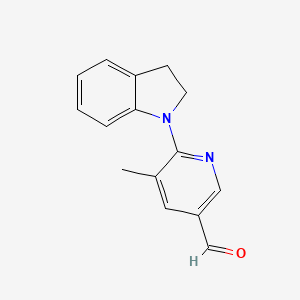
6-(Indolin-1-yl)-5-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Indolin-1-yl)-5-methylnicotinaldehyde is a chemical compound that features an indoline moiety attached to a nicotinaldehyde framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both indoline and nicotinaldehyde groups in its structure allows for unique chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-5-methylnicotinaldehyde typically involves the condensation of indoline derivatives with nicotinaldehyde under controlled conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic addition of the indoline nitrogen to the aldehyde carbon, followed by dehydration to form the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Indolin-1-yl)-5-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indoline nitrogen can participate in substitution reactions, where it can be alkylated or acylated under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 6-(Indolin-1-yl)-5-methylnicotinic acid.
Reduction: 6-(Indolin-1-yl)-5-methylnicotinalcohol.
Substitution: Various N-alkyl or N-acyl derivatives of the indoline moiety.
Applications De Recherche Scientifique
6-(Indolin-1-yl)-5-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It has potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism by which 6-(Indolin-1-yl)-5-methylnicotinaldehyde exerts its effects is largely dependent on its interaction with molecular targets. The indoline moiety can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Indoline derivatives: Compounds like 3-(indolin-1-yl)-3-oxopropanenitrile and 1-(indolin-1-yl)ethan-1-one share structural similarities with 6-(Indolin-1-yl)-5-methylnicotinaldehyde.
Nicotinaldehyde derivatives: Compounds such as 5-methylnicotinaldehyde and 6-(indolin-1-yl)nicotinaldehyde are closely related.
Uniqueness: this compound is unique due to the combination of the indoline and nicotinaldehyde moieties, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H14N2O/c1-11-8-12(10-18)9-16-15(11)17-7-6-13-4-2-3-5-14(13)17/h2-5,8-10H,6-7H2,1H3 |
Clé InChI |
ADTTUANFGVDIHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-1H-benzo[d]imidazole](/img/structure/B15056783.png)
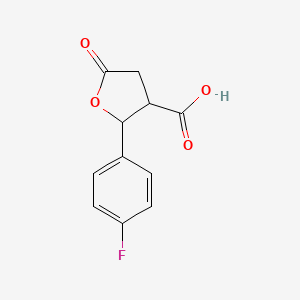
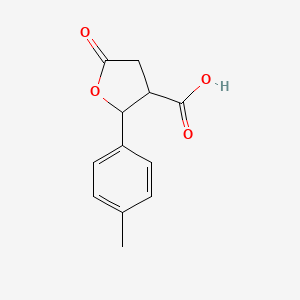
![2-amino-N-cyclopropyl-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B15056802.png)
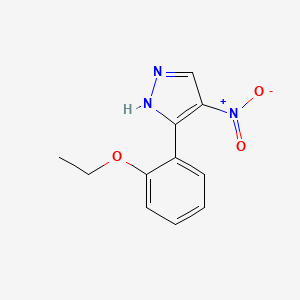
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B15056810.png)
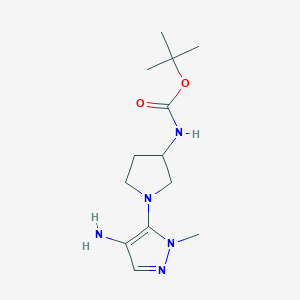
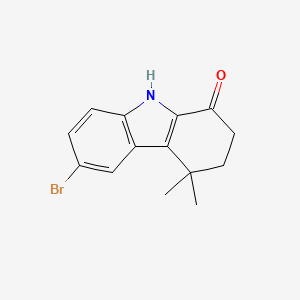
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridine](/img/structure/B15056824.png)
